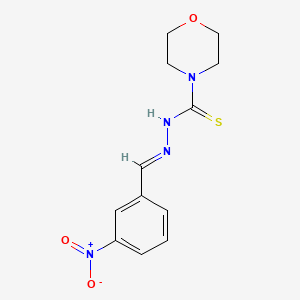
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide, also known as NBMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMC is a yellow crystalline solid with a molecular formula of C12H13N3O3S and a molecular weight of 287.32 g/mol. In
作用机制
The mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is not fully understood. However, it has been suggested that N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide may exert its antimicrobial activity by disrupting the cell membrane of bacteria. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is also stable and can be stored for extended periods. However, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
未来方向
There are several future directions for the study of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide. One potential area of research is the development of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide and its potential therapeutic applications. Additionally, more research is needed to understand the safety and toxicity profile of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide.
合成方法
The synthesis of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide involves the reaction between 3-nitrobenzaldehyde and 4-morpholinecarbothiohydrazide in the presence of a catalyst, such as acetic acid or hydrochloric acid. The reaction yields N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a yellow crystalline solid with a high yield.
科学研究应用
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-16(18)11-3-1-2-10(8-11)9-13-14-12(20)15-4-6-19-7-5-15/h1-3,8-9H,4-7H2,(H,14,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCZDCIGAWYKL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

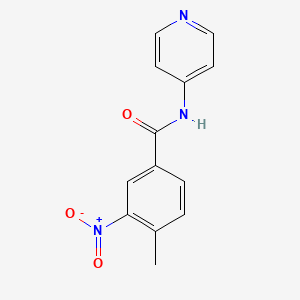
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
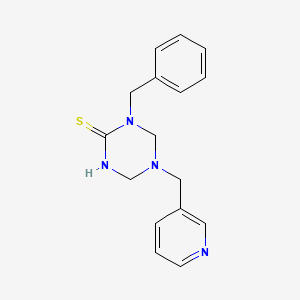
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)
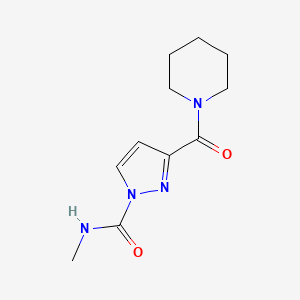
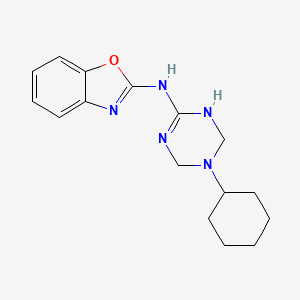
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)